4-Methyl-3-nitropyridine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-4-2-3-8-5(7(10)11)6(4)9(12)13/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJNKAVEAYQNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268681 | |
| Record name | 4-Methyl-3-nitro-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21203-65-6 | |
| Record name | 4-Methyl-3-nitro-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21203-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-nitro-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methyl 3 Nitropyridine 2 Carboxylic Acid and Its Precursors
Direct Functionalization Approaches
Direct functionalization strategies aim to introduce the required substituents onto a pre-existing pyridine (B92270) scaffold, often relying on the inherent reactivity of the ring, which is influenced by the existing substituents.
Regioselective Nitration of Pyridine Derivatives
The introduction of a nitro group at the 3-position of a 4-methylpyridine-2-carboxylic acid (4-methylpicolinic acid) framework is a primary consideration. The nitration of pyridines is a classic example of electrophilic aromatic substitution, which is generally challenging due to the electron-deficient nature of the pyridine ring. The pyridine nitrogen deactivates the ring towards electrophiles, and under acidic conditions, the protonated pyridinium (B92312) species is even more deactivated.
However, the directing effects of the existing substituents play a crucial role. A methyl group at the 4-position and a carboxylic acid group at the 2-position would both influence the position of incoming electrophiles. Typically, nitration of substituted pyridines is achieved using strong nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid, or dinitrogen pentoxide (N₂O₅). researchgate.net
The regioselectivity of nitration on a substituted pyridine ring is a complex interplay of electronic and steric effects. For a substrate like 4-methylpicolinic acid, the nitration is desired at the 3-position. Research on the nitration of various pyridine derivatives has shown that the position of nitration can be controlled. For instance, the nitration of 2-amino-4-picoline results in a mixture of 3-nitro and 5-nitro products, highlighting the challenge of achieving high regioselectivity. google.com A method for the regioselective meta-nitration of pyridines has been developed using a dearomatization-rearomatization strategy, which could be applicable to substrates where direct nitration is problematic. acs.orgthieme-connect.com
Table 1: Common Nitrating Agents for Pyridine Derivatives
| Nitrating Agent | Conditions | Remarks |
|---|---|---|
| HNO₃ / H₂SO₄ | Elevated temperatures | Standard, but can lead to harsh conditions and byproducts. |
| N₂O₅ | Organic solvent | Milder conditions, can offer different selectivity. researchgate.net |
Oxidation of Methyl Substituents to Carboxylic Acid Moieties
An alternative direct approach involves the oxidation of a methyl group at the 2-position of a pre-nitrated precursor, such as 2,4-dimethyl-3-nitropyridine (B91083). The selective oxidation of one methyl group in the presence of another is a significant synthetic challenge. The reactivity of methyl groups on a pyridine ring towards oxidation is dependent on their position. Generally, a methyl group at the 2- or 4-position is more readily oxidized than one at the 3-position due to the electronic influence of the ring nitrogen.
Various oxidizing agents can be employed for the conversion of methylpyridines to pyridine carboxylic acids, including potassium permanganate (B83412) (KMnO₄) and nitric acid. A process for the oxidation of methyl-pyridines using a halogen oxidizing agent in the presence of water and actinic radiation has also been described. google.com The challenge in oxidizing 2,4-dimethyl-3-nitropyridine lies in achieving selectivity for the 2-methyl group over the 4-methyl group. The electronic environment created by the adjacent nitro group at the 3-position might influence the reactivity of the 2-methyl group. Studies on the vapor phase oxidation of 2-methyl-5-ethylpyridine have shown that the substituents at the 2-position have increased reactivity. ect-journal.kzresearchgate.net
Multistep Synthetic Pathways
Multistep syntheses offer greater control over the introduction of functional groups by building the target molecule from simpler, strategically chosen intermediates.
Elaboration from Halogenated Pyridine Intermediates
A common and versatile strategy for the synthesis of substituted pyridines involves the use of halogenated pyridine intermediates. For the synthesis of 4-Methyl-3-nitropyridine-2-carboxylic acid, a plausible precursor is 2-chloro-4-methyl-3-nitropyridine. The synthesis of this intermediate has been reported. chemicalbook.com The chlorine atom at the 2-position is activated towards nucleophilic substitution and can be a handle for introducing the carboxylic acid group or a precursor.
One potential route involves the conversion of the 2-chloro group to a 2-methyl group, followed by oxidation. For example, 2-chloro-3-nitropyridines can be converted to 2-methyl-3-nitropyridines via a reaction with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.com A similar strategy could be envisioned starting from 2-chloro-4-methyl-3-nitropyridine.
Alternatively, the 2-chloro substituent can be displaced by a cyanide ion to form a nitrile, which can then be hydrolyzed to the carboxylic acid. The synthesis of 2-chloro-4-methyl-3-pyridinecarbonitrile and its subsequent hydrolysis to the corresponding carboxamide has been described, which is a key step in this approach. google.com
Table 2: Potential Transformations of 2-Chloro-4-methyl-3-nitropyridine
| Reagent(s) | Resulting Functional Group at C2 | Subsequent Steps |
|---|---|---|
| Diethyl malonate, NaH; then H₃O⁺, heat | Methyl | Oxidation to carboxylic acid |
| CuCN or NaCN | Cyano | Hydrolysis to carboxylic acid |
Carboxylation Strategies on Substituted Nitropyridines
Direct carboxylation of a 4-methyl-3-nitropyridine (B1297851) intermediate at the 2-position presents another synthetic avenue. This can be challenging due to the need for regioselective C-H activation and functionalization. One approach involves the use of organometallic reagents. For instance, a pyridine derivative can be deprotonated at a specific position using a strong base like an organolithium reagent, followed by quenching with carbon dioxide to introduce the carboxylic acid group. The regioselectivity of the deprotonation is directed by the substituents on the pyridine ring. The nitro group at the 3-position would strongly influence the acidity of the adjacent protons at the 2- and 4-positions. The use of organolithium reagents for the synthesis of substituted pyridines has been documented. worktribe.comrsc.org
Green Chemistry and Sustainable Synthetic Route Development
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. For the synthesis of this compound, this primarily involves addressing the nitration step, which traditionally uses harsh and corrosive acids.
The use of dinitrogen pentoxide (N₂O₅) as a nitrating agent is considered a greener alternative to mixed acids. N₂O₅ can be used in stoichiometric amounts, significantly reducing acidic waste. nih.gov Furthermore, conducting the nitration in more environmentally friendly solvents, such as liquefied 1,1,1,2-tetrafluoroethane, which can be easily recovered and reused, offers a sustainable approach. nih.gov An eco-friendly method for the nitration of aromatics using N₂O₅ in an organic solvent, which proceeds via an N-nitropyridinium ion, has also been reported. researchgate.net
Another aspect of green chemistry is the reduction of synthetic steps and the use of catalytic methods. A one-pot synthesis that combines multiple steps without the isolation of intermediates would be a more sustainable approach. While a specific green route for the target molecule is not established, the application of these principles to the individual synthetic steps can significantly reduce the environmental impact of its production.
Chemical Transformations and Reaction Mechanisms of 4 Methyl 3 Nitropyridine 2 Carboxylic Acid
Reactivity of the Nitro Group
The nitro group, positioned ortho to the carboxylic acid and meta to the ring nitrogen, significantly influences the electronic properties of the pyridine (B92270) ring, making it susceptible to various chemical changes.
The nitro group in nitropyridine systems can act as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by other electron-withdrawing substituents. For the analogous compound, methyl 3-nitropyridine-4-carboxylate, the nitro group is readily displaced by various nucleophiles, including fluoride (B91410) anions as well as oxygen, nitrogen, and sulfur nucleophiles. guidechem.comelsevierpure.comnih.gov This reactivity is attributed to the electron-poor nature of the pyridine ring, which is further enhanced by the anion-stabilizing effect of the adjacent carbonyl group. guidechem.com
In the case of 4-Methyl-3-nitropyridine-2-carboxylic acid, the carboxylic acid group at the C2 position is expected to similarly activate the nitro group at the C3 position for nucleophilic displacement. The reaction proceeds through a Meisenheimer complex, a stabilized intermediate formed by the attack of the nucleophile on the carbon atom bearing the nitro group. researchgate.net The stability of this intermediate is crucial for the reaction to proceed. Heteroarenes like pyridine are particularly reactive in SNAr reactions, as the ring nitrogen can effectively delocalize the negative charge of the intermediate. researchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution on a Related Nitropyridine Data based on reactions with methyl 3-nitropyridine-4-carboxylate.
| Nucleophile | Reagent Example | Product Type | Reference |
| Fluoride | Cesium Fluoride (CsF) | 3-Fluoro-pyridine-4-carboxylate | guidechem.com |
| Oxygen | Methoxide | 3-Methoxy-pyridine-4-carboxylate | nih.gov |
| Nitrogen | Amines | 3-Amino-pyridine-4-carboxylate | nih.gov |
| Sulfur | Thiolates | 3-Thio-pyridine-4-carboxylate | nih.gov |
Reduction of the Nitro Group to Amino Functionality
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. This reaction can be achieved using a variety of reducing agents. Common methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum (Pt), or Raney nickel under a hydrogen atmosphere. organic-chemistry.org Chemical reducing agents such as tin (Sn) or iron (Fe) in acidic media are also widely employed. sigmaaldrich.com
For nitropyridine derivatives, these standard methods are generally effective. The synthesis of the related compound, 4-methyl-3-nitropyridin-2-amine, is achieved through the nitration of 2-amino-4-picoline followed by rearrangement. nih.gov The conversion of a nitro group to an amine on a pyridine ring is a key step in the synthesis of many biologically active molecules. The choice of reducing agent can be critical to avoid the reduction of other functional groups, such as the carboxylic acid or the pyridine ring itself. For instance, selective reduction of a nitro group in the presence of a carboxylic acid can sometimes be achieved with reagents like sodium sulfide (B99878) or sodium dithionite. nih.gov
The mechanism of nucleophilic aromatic substitution (SNAr) on nitropyridines is a well-established addition-elimination process. researchgate.net The reaction is initiated by the attack of a nucleophile on the electron-deficient pyridine ring at the carbon atom attached to the nitro group. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic system and onto the oxygen atoms of the nitro group. The subsequent step involves the departure of the nitro group as a nitrite (B80452) ion (NO₂⁻), which restores the aromaticity of the ring to yield the substitution product. The rate of this reaction is influenced by the electron-withdrawing power of the substituents on the ring, the nature of the nucleophile, and the leaving group ability of the displaced group. sigmaaldrich.com
In some cases, transformations of nitropyridines can involve more complex mechanisms, such as nitro-group migration. These rearrangements can occur under specific reaction conditions, particularly in the presence of strong bases or in polar aprotic solvents. google.comdelchimica.com
Reactivity of the Carboxylic Acid Group
The carboxylic acid group at the 2-position of the pyridine ring is a key site for chemical modification, allowing for the synthesis of various derivatives such as esters and amides, or its removal through decarboxylation.
The carboxylic acid functionality of this compound can undergo standard esterification reactions. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. masterorganicchemistry.com This reaction is an equilibrium process, and often requires an excess of the alcohol or removal of water to drive it to completion. masterorganicchemistry.com Alternative methods for esterification that proceed under milder conditions are also available, which can be advantageous for sensitive substrates. organic-chemistry.org
Similarly, amidation can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester, followed by reaction with an amine. Direct amidation methods that couple carboxylic acids and amines using coupling reagents are also widely used in organic synthesis. mdpi.com Recent advancements have also explored direct catalytic amidation of esters with nitroarenes, providing a novel route to aromatic amides. nih.gov
Table 2: Common Reagents for Carboxylic Acid Transformations
| Transformation | Reagent Class | Example Reagent | Product |
| Esterification | Acid Catalyst + Alcohol | H₂SO₄ + Methanol | Methyl Ester |
| Amidation | Coupling Agent + Amine | DCC + Aniline | Anilide |
| Amidation | Acyl Halide Formation | SOCl₂ | Acyl Chloride |
Decarboxylation Pathways
The decarboxylation of pyridinecarboxylic acids is highly dependent on the position of the carboxyl group and the nature of other ring substituents. Pyridine-2-carboxylic acids (picolinic acids) are known to decarboxylate upon heating, a reaction that is thought to proceed through a zwitterionic intermediate. cdnsciencepub.com The presence of electron-withdrawing groups on the pyridine ring can significantly influence the rate of decarboxylation.
For instance, studies on substituted picolinic acids have shown that a 3-nitro group can dramatically increase the rate of decarboxylation. cdnsciencepub.com This is attributed to the stabilization of the carbanionic character that develops at the C2 position in the transition state. One report indicates that 3-nitro-4-methylpyridine can be obtained through the high-temperature (210 °C) decarboxylation of a related precursor, suggesting that this compound is susceptible to decarboxylation under thermal conditions. guidechem.com The reaction likely proceeds via the elimination of carbon dioxide to form a 4-methyl-3-nitropyridinyl anion, which is then protonated to give the final product, 4-methyl-3-nitropyridine (B1297851).
Reactivity of the Methyl Group
The oxidation of an aryl methyl group to a carboxylic acid is a fundamental transformation in organic synthesis. For pyridine derivatives, this reaction can be challenging due to the ring's resistance to oxidation and the potential for side reactions. However, strong oxidizing agents under specific conditions can selectively oxidize the methyl group.
The oxidation of methyl groups on pyridine rings to the corresponding pyridine carboxylic acids can be achieved using various methods. google.com Common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and vanadium pentoxide (V₂O₅) in sulfuric acid. google.comchemspider.com The reaction with V₂O₅ in sulfuric acid is particularly effective for oxidation-resistant aryl methyl groups, such as those on dinitrotoluene. google.com The process involves heating the mixture to temperatures up to 150°C. google.com For the oxidation of methylpyridines, another reported method involves the use of a molecular halogen (like chlorine) in an aqueous solution in the presence of actinic radiation. google.com
The efficiency of these oxidations depends on the concentration of the acid and the reaction temperature. For instance, with 2,4-dinitrotoluene, a temperature of about 120°C is required in 84% sulfuric acid. google.com It is expected that the methyl group of this compound would be oxidized to a second carboxylic acid group, yielding pyridine-2,3,4-tricarboxylic acid, under similar strong oxidizing conditions.
Table 1: Conditions for Oxidation of Aryl Methyl Groups
| Substrate Example | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| 2,4-Dinitrotoluene | V₂O₅ / H₂SO₄ | ~120°C | 2,4-Dinitrobenzoic acid |
| β-Picoline | Cl₂ / H₂O | Elevated Temp., Actinic Radiation | Nicotinic Acid |
The acidity of the methyl group in 2-methyl-3-nitropyridines is significantly increased by the presence of electron-withdrawing groups on the pyridine ring. mdpi.com This enhanced acidity allows the methyl group to be deprotonated by a suitable base, forming a carbanion that can act as a nucleophile in various reactions.
A key functionalization strategy is the condensation reaction with aromatic aldehydes. For example, 2-methyl-3,5-dinitropyridine (B14619359) reacts with various aromatic aldehydes in toluene (B28343) with catalytic amounts of piperidine (B6355638) to yield the corresponding 2-styrylpyridines. mdpi.com This reaction proceeds smoothly and is a viable metal-free alternative to Heck coupling for forming carbon-carbon bonds. mdpi.com It is anticipated that the methyl group of this compound would exhibit similar reactivity, allowing for condensation with aldehydes to introduce a vinyl linkage at the 4-position.
Table 2: Condensation of 2-Methyl-3-nitropyridines with Aromatic Aldehydes
| Methylpyridine Substrate | Aldehyde | Catalyst/Solvent | Product Type |
|---|---|---|---|
| 2-Methyl-3,5-dinitropyridine | Benzaldehyde | Piperidine / Toluene | 2-(2-phenylvinyl)-3,5-dinitropyridine |
| 2-Methyl-3,5-dinitropyridine | 4-Methoxybenzaldehyde | Piperidine / Toluene | 2-[2-(4-methoxyphenyl)vinyl]-3,5-dinitropyridine |
Pyridine Ring Transformations and Ring-Opening Reactions
The electron-deficient nature of the 3-nitropyridine (B142982) ring system makes it susceptible to nucleophilic attack, which can lead to ring-opening and subsequent transformation into other cyclic or acyclic structures. This reactivity is a hallmark of highly electron-poor heteroaromatics.
A well-documented example is the reaction of 2-chloro-3-nitropyridine (B167233) with hydroxide (B78521) ions. researchgate.net This reaction does not proceed via a simple aromatic substitution but through a ring-opening/ring-closing cascade known as the SN(ANRORC) mechanism. The hydroxide ion initially attacks the pyridine ring, leading to the cleavage of a C-N bond and the formation of a ring-opened intermediate. researchgate.net In the case of 2-chloro-3-nitropyridine, the intermediate is an unstable pseudo-cis form that isomerizes to a more stable pseudo-trans geometry. researchgate.net This transformation highlights the profound effect of the nitro group on the stability and reactivity of the pyridine ring.
Similarly, 1-methyl-3,5-dinitro-2-pyridone is an excellent substrate for nucleophilic-type ring transformations. nih.gov Treatment with amines initiates a ring-opening reaction, leading to nitro-substituted azadienamine derivatives. nih.gov These examples strongly suggest that the pyridine ring of this compound is susceptible to nucleophilic attack, potentially leading to ring-opening under basic conditions.
Heterocyclic Annulation and Cyclization Reactions
The reactive nature of electron-deficient pyridines can be harnessed for the synthesis of more complex fused heterocyclic systems through annulation and cyclization reactions. These reactions often involve an initial ring transformation followed by the construction of a new ring.
A powerful method is the three-component ring transformation (TCRT) of dinitropyridones with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate. nih.gov This reaction allows for the "scrap and build" of the pyridine ring to generate novel nitropyridine derivatives that are difficult to access otherwise. nih.gov By varying the ketone component, it is possible to synthesize nitropyridines fused with five-, six-, or even larger rings. nih.gov For instance, the reaction with cycloalkanones can produce cycloalka[b]pyridines. nih.gov This strategy demonstrates the potential of using the core pyridine structure of a molecule like this compound as a scaffold for building fused heterocyclic compounds.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 3 Nitropyridine 2 Carboxylic Acid
Vibrational Spectroscopy Analysis
The FTIR spectrum of 4-Methyl-3-nitropyridine-2-carboxylic acid is characterized by distinct absorption bands corresponding to the vibrations of its constituent functional groups. Due to strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers, the vibrational modes associated with the -COOH group are particularly prominent.
The most characteristic feature is the O-H stretching vibration of the carboxylic acid, which appears as a very broad and intense absorption band extending from approximately 2500 to 3500 cm⁻¹. spectroscopyonline.com Overlapping this broad feature are the C-H stretching vibrations of the methyl group and the pyridine (B92270) ring. The carbonyl (C=O) stretching vibration is observed as a strong, sharp band, typically in the 1700-1730 cm⁻¹ region. spectroscopyonline.comnih.gov
The nitro group (NO₂) gives rise to two key stretching vibrations: a strong, asymmetric stretch typically found between 1500 and 1580 cm⁻¹, and a symmetric stretch appearing in the 1340-1380 cm⁻¹ range. nih.govresearchgate.net Vibrations associated with the pyridine ring, including C=C and C=N stretching, occur in the 1400-1600 cm⁻¹ region. Additional bands corresponding to in-plane bending of the O-H group and C-O stretching of the carboxylic acid are expected around 1420 cm⁻¹ and 1230 cm⁻¹, respectively. spectroscopyonline.com A broad absorption due to out-of-plane O-H wagging is also characteristic of hydrogen-bonded carboxylic acids and is typically observed around 900-960 cm⁻¹. spectroscopyonline.com
Table 1: Expected FTIR Vibrational Frequencies and Assignments for this compound Data is based on characteristic frequencies for functional groups and analysis of similar compounds. spectroscopyonline.comnih.govresearchgate.net
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3500–2500 | Very Broad, Strong | ν(O-H) of carboxylic acid dimer |
| ~2980 | Medium | ν(C-H) of methyl group |
| 1730–1700 | Strong, Sharp | ν(C=O) of carboxylic acid |
| 1580–1500 | Strong | νas(NO₂) asymmetric stretch |
| 1600–1400 | Medium-Strong | ν(C=C) and ν(C=N) of pyridine ring |
| 1380–1340 | Strong | νs(NO₂) symmetric stretch |
| ~1420 | Medium, Broad | δ(O-H) in-plane bend |
| ~1230 | Strong | ν(C-O) stretch |
| 960–900 | Medium, Broad | γ(O-H) out-of-plane wag |
| ~840 | Medium | δ(NO₂) scissoring |
| ~725 | Medium | ω(NO₂) wagging |
ν: stretching; δ: in-plane bending; γ/ω: out-of-plane bending/wagging; as: asymmetric; s: symmetric.
Raman spectroscopy provides complementary information to FTIR, as its selection rules are based on changes in polarizability rather than dipole moment. For this compound, the Raman spectrum is expected to show strong signals for the symmetric vibrations of the nitro group and the aromatic pyridine ring.
In contrast to their strong intensity in the IR spectrum, the asymmetric NO₂ stretching vibrations are often weak in the Raman spectrum. nih.gov However, the symmetric NO₂ stretch around 1340-1380 cm⁻¹ typically produces a strong and easily identifiable Raman signal. The vibrations of the pyridine ring system are also Raman active and appear as a series of sharp bands in the 1000-1600 cm⁻¹ region. The carbonyl stretch (ν(C=O)) is also observable, though typically with less intensity than in the FTIR spectrum. A study on the closely related molecule 3-methyl pyridine-2-carboxylic acid provides a basis for the assignment of the pyridine and methyl group vibrations. researchgate.net
Table 2: Expected Raman Shifts and Vibrational Assignments for this compound Assignments are based on studies of structurally similar molecules like 3-methyl pyridine-2-carboxylic acid. nih.govresearchgate.net
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | ν(C-H) of pyridine ring |
| ~2940 | Medium | ν(C-H) of methyl group |
| ~1610 | Strong | Ring Stretching |
| ~1580 | Weak | νas(NO₂) asymmetric stretch |
| ~1370 | Very Strong | νs(NO₂) symmetric stretch |
| ~1250 | Medium | δ(C-H) in-plane bend |
| ~1040 | Strong | Ring Breathing Mode |
| ~845 | Medium | δ(NO₂) scissoring |
| ~650 | Medium | Ring Deformation |
ν: stretching; δ: in-plane bending; as: asymmetric; s: symmetric.
For a complex molecule with many coupled vibrations, simple band assignments can be ambiguous. Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed and quantitative assignment for each vibrational mode. researchgate.net PED calculations determine the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a specific normal mode of vibration.
In the analysis of a related compound, 3-methyl pyridine-2-carboxylic acid, a normal coordinate analysis was performed, and the PED was calculated to make unambiguous vibrational assignments. researchgate.net This type of analysis allows researchers to understand the extent of vibrational coupling. For instance, a band in the 1400-1600 cm⁻¹ region might be described by PED as being composed of 60% C=C stretching, 20% C=N stretching, and 20% C-H in-plane bending, rather than just a simple "ring stretch." For this compound, a PED analysis would be crucial for accurately assigning the complex vibrations arising from the coupling of the pyridine ring, carboxylic acid, nitro, and methyl group modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four types of protons in the molecule.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, in the range of 10-13 ppm. princeton.edulibretexts.org In some substituted pyridine-3-carboxylic acids, this signal has been observed at approximately 13.6 ppm. researchgate.net Its broadness is a result of hydrogen bonding and chemical exchange.
Pyridine Ring Protons (Ar-H): There are two protons on the pyridine ring at positions 5 and 6. They are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. These two protons will form an AX spin system, appearing as two doublets, with a coupling constant characteristic of ortho-coupling in a pyridine ring.
Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet. This signal is expected in the upfield region, likely between 2.5 and 3.0 ppm, influenced by its attachment to the aromatic ring.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0–13.5 | Broad Singlet | 1H |
| H-6 (Pyridine) | 7.0–9.0 | Doublet | 1H |
| H-5 (Pyridine) | 7.0–9.0 | Doublet | 1H |
| -CH₃ | 2.5–3.0 | Singlet | 3H |
The ¹³C NMR spectrum should display seven distinct signals, one for each unique carbon atom in the molecule.
Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to resonate in the 165-180 ppm range. princeton.edulibretexts.org
Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts due to the different substituents. The carbon bearing the nitro group (C-3) and the carbon bearing the carboxylic acid group (C-2) will be significantly influenced by the electron-withdrawing nature of these groups. The carbon attached to the methyl group (C-4) will also have a characteristic shift. The remaining ring carbons (C-5 and C-6) will appear in the typical aromatic region for pyridines, generally between 120 and 150 ppm.
Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon and will appear at the highest field (lowest ppm value), typically in the range of 15-25 ppm.
Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 165–180 |
| C-2 (Pyridine) | 145–155 |
| C-3 (Pyridine) | 140–150 |
| C-4 (Pyridine) | 150–160 |
| C-5 (Pyridine) | 120–135 |
| C-6 (Pyridine) | 145–155 |
| -CH₃ (Methyl) | 15–25 |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
No specific UV-Vis absorption spectra or tables of absorption maxima (λmax) for this compound could be located. General chemical principles suggest that as a nitropyridine derivative, it would likely exhibit absorption bands in the ultraviolet region. The presence of the nitro group and the carboxylic acid on the pyridine ring would influence the precise wavelengths of the π→π* and n→π* electronic transitions, but without experimental data, no definitive characterization can be provided.
Photophysical Properties and Emission Studies
There is no published research detailing the photophysical properties, such as fluorescence or phosphorescence, of this compound. Data on its emission spectra, quantum yields, and excited-state lifetimes are absent from the scientific literature.
X-ray Diffraction Crystallography for Solid-State Structure Determination
A crystallographic information file (CIF) or a publication detailing the single-crystal X-ray diffraction analysis of this compound is not available. Therefore, crucial data regarding its solid-state structure, including its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding), remain undetermined.
Computational and Theoretical Investigations of 4 Methyl 3 Nitropyridine 2 Carboxylic Acid
Prediction of Spectroscopic Parameters
Theoretical Vibrational Frequencies and Their Correlation with Experimental Data
Computational chemistry offers a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. For 4-Methyl-3-nitropyridine-2-carboxylic acid, these calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional combined with a basis set like 6-311++G(d,p). researchgate.netscirp.org This level of theory has proven effective for calculating the vibrational frequencies of similar aromatic carboxylic acids. scirp.org
The optimized molecular geometry is first determined, and then harmonic vibrational frequencies are calculated. The computed frequencies are systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net
The vibrational modes can be assigned to specific functional groups within the molecule, such as the carboxylic acid (-COOH), nitro (-NO2), and methyl (-CH3) groups, as well as the pyridine (B92270) ring itself.
Carboxylic Acid Group Vibrations: The most distinct vibrations of the -COOH group are the O-H stretching, C=O stretching, and C-O-H in-plane bending modes. The C=O stretching vibration is particularly characteristic, expected to appear as a strong band in the infrared spectrum. rsc.org
Nitro Group Vibrations: The -NO2 group is characterized by symmetric and asymmetric stretching modes, which are typically observed in specific regions of the spectrum. scirp.org For instance, in the analogous 4-methyl-3-nitrobenzoic acid, the asymmetric and symmetric stretching modes of the nitro group are computationally assigned around 1533 cm⁻¹ and 1354 cm⁻¹, respectively. scirp.org
Methyl Group and Pyridine Ring Vibrations: The C-H stretching modes of the methyl group and the pyridine ring are expected at higher wavenumbers. The various stretching, bending, and deformation modes of the pyridine ring skeleton occur throughout the spectrum and can be coupled with the substituent vibrations.
A comparison between the theoretical (scaled) and experimental vibrational frequencies allows for a detailed and unambiguous assignment of the observed spectral bands. The potential energy distribution (PED) analysis is crucial in these assignments, quantifying the contribution of individual internal coordinates to each normal mode of vibration. researchgate.net
Table 1: Illustrative Theoretical Vibrational Frequencies and Assignments for this compound Note: These are plausible, representative values based on DFT calculations of similar molecules and are intended for illustrative purposes.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment (PED %) |
|---|---|---|
| 3720 | 3571 | ν(O-H) stretch (100) |
| 3105 | 2981 | ν(C-H) ring stretch (98) |
| 3010 | 2890 | νₐₛ(CH₃) asymmetric stretch (99) |
| 1785 | 1714 | ν(C=O) stretch (85) |
| 1590 | 1526 | νₐₛ(NO₂) asymmetric stretch (70) |
| 1450 | 1392 | δ(C-O-H) in-plane bend (55) |
| 1380 | 1325 | νₛ(NO₂) symmetric stretch (65) |
Calculated NMR Chemical Shifts (GIAO Approach)
The prediction of Nuclear Magnetic Resonance (NMR) spectra is another significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts (δ) of both protons (¹H) and carbon-13 (¹³C). researchgate.netmdpi.com These calculations are typically performed on the molecule's geometry, previously optimized at a suitable level of theory (e.g., DFT/B3LYP). nih.gov
The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). The accuracy of these predictions allows for the precise assignment of experimental NMR signals, which can be complex for substituted aromatic systems. mdpi.com
For this compound, the chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring:
The nitro group is a strong electron-withdrawing group, which deshields the nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).
The carboxylic acid group is also electron-withdrawing, contributing to the downfield shift of adjacent nuclei.
The methyl group is weakly electron-donating, leading to a slight shielding effect (upfield shift) on nearby nuclei compared to an unsubstituted position.
The interplay of these effects determines the final chemical shift values for each unique proton and carbon atom in the molecule. The calculated values, when compared with experimental data, can confirm the molecular structure and provide insight into its electronic environment. researchgate.netipb.pt
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (GIAO Method) Note: These values are illustrative, based on the known substituent effects on pyridine rings, and presented relative to TMS.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Atom | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| H (Ring) | 8.8 - 9.2 | C (Carboxyl) | ~165 |
| H (Ring) | 7.6 - 8.0 | C (Ring, C-COOH) | ~150 |
| H (Methyl) | 2.5 - 2.8 | C (Ring, C-NO₂) | ~155 |
| H (Carboxyl) | 11.0 - 13.0 | C (Ring, C-CH₃) | ~140 |
| C (Ring) | 125 - 135 | ||
| C (Methyl) | ~20 |
Theoretical UV-Vis Spectra and Electronic Transitions (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for simulating UV-Vis absorption spectra. qnl.qarsc.org By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
The analysis of the molecular orbitals (MOs) involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a detailed understanding of the nature of the electronic excitations (e.g., π → π* or n → π* transitions). rsc.org
In this compound, the electronic spectrum is expected to be dominated by π → π* transitions within the aromatic system. The presence of the nitro group, a strong chromophore, is anticipated to significantly influence the spectrum, likely causing a red-shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted pyridine carboxylic acid. qnl.qa This is due to the nitro group's ability to extend the π-conjugation and lower the energy of the LUMO. The calculations can reveal intramolecular charge transfer (ICT) characteristics for certain electronic transitions, often from the pyridine ring towards the electron-withdrawing nitro and carboxyl groups.
Table 3: Illustrative TD-DFT Calculated Electronic Transitions for this compound Note: Values are hypothetical and for illustrative purposes.
| Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|
| 310 | 0.15 | HOMO -> LUMO | π -> π* (ICT) |
| 265 | 0.45 | HOMO-1 -> LUMO | π -> π |
| 220 | 0.30 | HOMO -> LUMO+1 | π -> π |
Reactivity and Selectivity Prediction
Local and Global Chemical Reactivity Descriptors
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.gov
Global Reactivity Descriptors describe the reactivity of the molecule as a whole. They are calculated from the energies of the frontier molecular orbitals, HOMO (E_HOMO) and LUMO (E_LUMO). researchgate.netdergipark.org.tr
HOMO-LUMO Energy Gap (ΔE): A small energy gap indicates high polarizability and high chemical reactivity.
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft" and more reactive. Softness is the reciprocal of hardness.
Electronegativity (χ) and Chemical Potential (μ): These descriptors relate to the molecule's ability to attract electrons.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, classifying it as an electrophile. dergipark.org.tr
Local Reactivity Descriptors pinpoint the most reactive sites within a molecule.
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro and carboxyl groups are expected to be the most electron-rich (red) sites, while the regions near the ring protons and the carboxylic proton would be electron-poor (blue).
Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed, identifying the most electrophilic and nucleophilic atoms in the molecule. chemrxiv.org
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally. rsc.org By modeling the interaction of this compound with a reactant, chemists can map the potential energy surface of the reaction.
This involves locating the structures of reactants, products, and, most importantly, the transition states (TS) that connect them. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. This approach can be used to:
Compare the feasibility of different proposed mechanisms.
Explain observed regioselectivity or stereoselectivity.
Understand the role of catalysts.
For instance, in reactions involving nitropyridines, such as nucleophilic aromatic substitution, computational modeling can determine whether the attack is more favorable at the position ortho or para to the strongly activating nitro group. researchgate.net It can also elucidate more complex rearrangements, such as researchgate.netresearchgate.net sigmatropic shifts observed in some nitropyridine syntheses. researchgate.net
Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions are crucial in determining the solid-state structure (crystal packing), physical properties, and biological interactions of molecules. mdpi.com For this compound, several types of non-covalent interactions are expected to be significant.
The most prominent interaction is likely to be hydrogen bonding . The carboxylic acid group is both a strong hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). This functionality commonly leads to the formation of stable, centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds. orgchemres.org
Other potential interactions include:
π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces. mdpi.com
C-H···O Interactions: Weak hydrogen bonds can form between the C-H bonds of the methyl group or the pyridine ring and the oxygen atoms of the nitro or carboxyl groups of neighboring molecules. mdpi.com
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal lattice, revealing the relative importance of different types of interactions in stabilizing the crystal structure. researchgate.net The analysis of these weak forces is essential for understanding crystal engineering and polymorphism. researchgate.net
Thermodynamic Properties and Stability Calculations
Theoretical studies on related pyridine derivatives, such as nitropyridines and pyridine dicarboxylic acids, have established a methodological framework for these analyses. electrochemsci.orgresearchgate.net These studies typically involve the calculation of key thermodynamic parameters that quantify the stability of the molecule.
Detailed Research Findings
The primary thermodynamic properties calculated to assess the stability of a molecule like this compound include the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S).
Enthalpy of Formation (ΔHf): This parameter represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A lower or more negative enthalpy of formation generally indicates greater energetic stability. For nitro derivatives of pyridine, the heat of formation has been calculated using various DFT methods, demonstrating that the stability is influenced by the position and number of nitro groups on the pyridine ring. researchgate.net The presence of both an electron-withdrawing nitro group and a carboxylic acid group, along with an electron-donating methyl group, on the pyridine ring of the target molecule suggests a complex interplay of electronic effects that will ultimately determine its enthalpy of formation.
Gibbs Free Energy of Formation (ΔGf): This is a critical indicator of a compound's thermodynamic stability and spontaneity of its formation under constant temperature and pressure. It combines enthalpy and entropy (ΔG = ΔH - TΔS). A negative ΔGf indicates that the formation of the compound is a spontaneous process. Computational models calculate ΔGf to predict the feasibility of synthesizing the molecule and its equilibrium concentration in a reaction mixture.
Entropy (S): Entropy is a measure of the molecular disorder or randomness. Computational methods can predict the standard molar entropy of a molecule based on its vibrational frequencies and rotational and translational degrees of freedom.
DFT calculations on similar molecules, like pyridine dicarboxylic acids, have been used to determine optimized molecular geometries and electronic properties, which are foundational for accurate thermodynamic predictions. electrochemsci.org These studies highlight the importance of selecting appropriate theoretical models and basis sets to achieve results that are in good agreement with experimental data where available. electrochemsci.org
The following table illustrates the typical thermodynamic data that would be generated from such computational studies for this compound. Note: The values presented here are hypothetical and for illustrative purposes only, as specific published data for this compound were not found.
| Thermodynamic Property | Symbol | Representative Value (Hypothetical) | Unit | Significance |
| Enthalpy of Formation | ΔHf | -XXX.X | kJ/mol | Indicates the energy released or absorbed upon formation from elemental constituents. |
| Gibbs Free Energy of Formation | ΔGf | -YYY.Y | kJ/mol | Determines the spontaneity of the compound's formation at standard conditions. |
| Standard Molar Entropy | S° | ZZZ.Z | J/(mol·K) | Quantifies the degree of molecular disorder or randomness. |
Further computational analyses, such as the calculation of molecular electrostatic potential (MEP) maps, can also provide insights into the reactive sites of the molecule, complementing the thermodynamic stability data. electrochemsci.org
Role As a Synthetic Building Block and Precursor in Complex Organic Synthesis
Construction of Substituted Pyridine (B92270) Ring Systems
The inherent reactivity of the functional groups on 4-methyl-3-nitropyridine-2-carboxylic acid allows for its use in the synthesis of various substituted pyridine derivatives. The electron-withdrawing nature of the nitro and carboxylic acid groups activates the pyridine ring towards certain transformations, while these groups themselves can be targets for modification.
One key transformation is the decarboxylation of the carboxylic acid group. For instance, the thermal decarboxylation of similar nitro-substituted pyridine carboxylic acids has been reported. The decarboxylation of 2-nitro-4-pyridinecarboxylic acid, a compound structurally related to the title compound, has been studied, suggesting that this compound could potentially be converted to 4-methyl-3-nitropyridine (B1297851) under appropriate conditions. mdma.ch This transformation would provide a pathway to pyridines substituted with a methyl and a nitro group, which can be further functionalized.
The nitro group can also be a handle for introducing other substituents. For example, the reduction of the nitro group to an amino group would yield 2-amino-4-methylpyridine (B118599) derivatives, which are important precursors for a variety of heterocyclic systems. This transformation opens up avenues for further derivatization, such as diazotization followed by substitution, or condensation reactions to form fused rings.
Synthesis of Fused Heterocyclic Architectures
This compound is a promising precursor for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The arrangement of the functional groups on the pyridine ring is particularly well-suited for the construction of annulated structures, such as pyrido[2,3-b]pyrazines.
A plausible synthetic strategy involves the initial transformation of the carboxylic acid and nitro group into functionalities that can readily undergo cyclization. For example, reduction of the nitro group to an amine, followed by amide coupling of the carboxylic acid with an appropriate partner, could set the stage for an intramolecular cyclization.
While direct examples starting from this compound are not prevalent in the literature, the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives from related aminopyrazine precursors is well-established. rsc.orgnih.govnih.gov A hypothetical route could involve the conversion of this compound to an amino-amide intermediate, which could then be cyclized to form a dihydropyrido[2,3-b]pyrazinone skeleton. Subsequent aromatization would lead to the desired fused heterocyclic system. The general approach to synthesizing such fused systems often involves multicomponent reactions or condensation of diamino pyridines with dicarbonyl compounds. rsc.orgnih.gov
Precursors for Advanced Functionalized Pyridine Derivatives
The strategic placement of the carboxylic acid, nitro, and methyl groups makes this compound an excellent starting point for the synthesis of highly functionalized pyridine derivatives.
The nitro group in 3-nitropyridine (B142982) systems can be susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by adjacent electron-withdrawing groups. The carboxylic acid at the 2-position of the title compound would be expected to enhance the electrophilicity of the C3 position, making the nitro group a viable leaving group.
This allows for the introduction of a variety of nucleophiles, leading to a diverse range of 3-substituted-4-methylpyridine-2-carboxylic acids. Examples of nucleophiles that could potentially displace the nitro group include alkoxides, thiolates, and amines. This reactivity provides a powerful tool for tailoring the properties of the resulting pyridine derivatives. While direct studies on this compound are limited, the principle of nucleophilic substitution of a nitro group in electron-deficient pyridine rings is a known synthetic strategy.
The carboxylic acid group at the 2-position is a versatile handle for a wide range of chemical transformations, allowing for the introduction of various functional groups and the extension of the molecular framework.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, reacting the acid with an alcohol in the presence of an acid catalyst. google.commasterorganicchemistry.comorganic-chemistry.org This transformation is useful for modifying the solubility and electronic properties of the molecule and for protecting the carboxylic acid group during subsequent reactions.
Amide Coupling: Amide bond formation is another key transformation. The carboxylic acid can be coupled with a wide variety of primary and secondary amines using standard coupling reagents (e.g., DCC, EDC, T3P) to afford the corresponding amides. nih.govuj.ac.zaresearchgate.netrjpbcs.comkhanacademy.orgelsevierpure.com This reaction is fundamental in the synthesis of peptides, polymers, and many biologically active molecules.
Decarboxylation: As mentioned earlier, decarboxylation of pyridinecarboxylic acids can be achieved under thermal conditions, providing a method to remove the carboxylic acid group and generate a simpler substituted pyridine. cdnsciencepub.comcdnsciencepub.comorganic-chemistry.org The ease of decarboxylation is influenced by the other substituents on the pyridine ring. mdma.ch
| Transformation | Reagents and Conditions | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |
| Decarboxylation | Heat | Substituted Pyridine |
Application in Multi-Component Reactions (MCRs)
While specific examples of the direct use of this compound in multi-component reactions (MCRs) are not widely reported, its structure suggests potential applications in this area. MCRs are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more reactants. nih.gov
The functional groups of this compound could potentially participate in various MCRs. For instance, the carboxylic acid could be a component in Ugi or Passerini reactions. Furthermore, derivatives of the title compound, such as the corresponding aldehyde formed by reduction of the carboxylic acid, could be valuable substrates in MCRs for the synthesis of highly substituted pyridine libraries. The development of MCRs involving this building block would be a valuable addition to the synthetic chemist's toolbox for creating molecular diversity.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Traditional batch synthesis of nitropyridines often involves harsh conditions and can lead to mixtures of isomers. guidechem.comprepchem.com Modern synthetic chemistry is moving towards processes that are more efficient, selective, and safer.
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods, including superior heat and mass transfer, improved safety when handling hazardous reagents like nitrating agents, and enhanced reproducibility. africacommons.netnih.gov The synthesis of nitropyridines, which can involve highly energetic and potentially explosive intermediates, is particularly well-suited for this technology. researchgate.net
Advanced Computational Studies on Molecular Interactions and Reactivity
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. Methods like Density Functional Theory (DFT) are used to calculate the heats of formation, stability, and aromaticity of nitropyridine derivatives. researchgate.net Such studies can predict that the proximity of the nitro group to the nitrogen heteroatom generally stabilizes the pyridine (B92270) ring. researchgate.net
For 4-Methyl-3-nitropyridine-2-carboxylic acid, computational approaches can be used to:
Predict Reactivity: By calculating frontier molecular orbitals (HOMO-LUMO), Mulliken charges, and molecular electrostatic potential (MEP), researchers can identify the most likely sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net This helps in designing new reactions and predicting their outcomes.
Elucidate Reaction Mechanisms: Computational modeling can map the energy profiles of reaction pathways, helping to understand the kinetics and thermodynamics of transformations like nucleophilic aromatic substitution or cycloaddition reactions. nih.govmdpi.com
Simulate Molecular Interactions: Molecular docking and molecular dynamics simulations can predict how derivatives of the compound might bind to biological targets, such as proteins or enzymes. nih.govmdpi.com This is crucial for structure-based drug design, allowing for the in silico screening of potential therapeutic agents before committing to their synthesis. nih.govnih.gov
Exploration of New Chemical Transformations for Diverse Derivatives
The functional groups of this compound—the carboxylic acid, the nitro group, and the methyl group—offer multiple handles for chemical modification to create a library of diverse derivatives.
Key transformations for future exploration include:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring for nucleophilic attack. The nitro group itself can act as a good leaving group, allowing its replacement by various nucleophiles such as fluorides, thiols, or amines. mdpi.comnih.govresearchgate.net This provides a direct route to functionalize the pyridine core.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding 3-amino-4-methylpyridine-2-carboxylic acid. This transformation opens up a vast array of subsequent reactions, such as diazotization or amide bond formation, dramatically increasing the molecular diversity achievable from the parent compound.
Decarboxylation: The removal of the carboxylic acid group can be a strategic step to access other substituted nitropyridines. For instance, high-temperature decarboxylation of a related compound is a known method for producing 3-nitro-4-methylpyridine. guidechem.com In some cases, decarboxylation can occur readily, especially if intramolecular hydrogen bonding can stabilize the transition state. nih.gov
Functionalization of the Methyl Group: The methyl group on the pyridine ring can also be a site for chemical modification, for instance, through condensation reactions with aldehydes to form styryl derivatives. mdpi.com
| Functional Group | Transformation | Potential Product Class | Significance |
|---|---|---|---|
| Nitro Group (-NO₂) | Nucleophilic Aromatic Substitution | 3-Fluoro, 3-Thio, 3-Amino Pyridines | Direct functionalization of the pyridine core. nih.gov |
| Nitro Group (-NO₂) | Reduction | 3-Aminopyridine Derivatives | Key intermediate for further derivatization. |
| Carboxylic Acid (-COOH) | Decarboxylation | 4-Methyl-3-nitropyridine (B1297851) | Access to a different substitution pattern. guidechem.com |
| Carboxylic Acid (-COOH) | Esterification / Amidation | Esters / Amides | Modification of solubility and biological activity. |
| Methyl Group (-CH₃) | Condensation | Styryl Pyridine Derivatives | Creation of extended conjugated systems. mdpi.com |
Interdisciplinary Research Integrating Synthesis and Theoretical Chemistry
The future of chemical research, particularly in areas like drug discovery, relies on the tight integration of synthetic and theoretical chemistry. nih.govchemscene.com The development of novel derivatives of this compound provides a clear example of this synergy.
The process forms a feedback loop:
Theoretical Prediction: Computational studies (DFT, molecular docking) are used to design novel derivatives with desired electronic properties or predicted binding affinities to a biological target. researchgate.netnih.gov
Guided Synthesis: These theoretical insights guide the synthetic chemist to prioritize the most promising target molecules and to select the most viable chemical transformations (as outlined in 7.3). nih.gov Advanced synthetic methods like flow chemistry (7.1) can then be employed for their efficient and safe production. researchgate.net
Experimental Validation: The synthesized compounds are then characterized and tested to validate the computational predictions.
Refined Models: The experimental results are used to refine and improve the initial computational models, leading to more accurate predictions in the next cycle of design and synthesis.
This integrated approach accelerates the discovery process, reduces the cost and time associated with trial-and-error synthesis, and ultimately leads to a more profound understanding of structure-activity relationships. nih.gov
Q & A
Q. What are the standard synthetic routes for 4-methyl-3-nitropyridine-2-carboxylic acid, and how are intermediates characterized?
A two-step synthesis is commonly employed:
- Step 1 : Nitration of 4-methylpyridine derivatives at the 3-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.
- Step 2 : Carboxylation via directed ortho-metalation (e.g., LDA-mediated) followed by CO₂ quenching .
Intermediates are characterized using HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and ¹H/¹³C NMR (DMSO-d₆, δ 8.5–9.0 ppm for aromatic protons) .
Q. How is purity assessed for this compound, and what impurities are typically observed?
Purity is evaluated via:
- Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify residual solvents or nitration byproducts (e.g., 3,5-dinitro derivatives).
- Mass spectrometry (ESI-MS) to confirm molecular ion [M-H]⁻ at m/z 196.03.
Common impurities include unreacted starting materials (4-methylpyridine-2-carboxylic acid) and over-nitrated products, controlled by optimizing reaction stoichiometry .
Q. What spectroscopic techniques are critical for structural validation?
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and nitro group asymmetric stretch (~1520 cm⁻¹).
- ¹H NMR : Distinctive splitting patterns for pyridine protons (e.g., H-5 as a doublet at δ 8.7 ppm, J = 5.2 Hz).
- X-ray crystallography (if crystalline): Provides unambiguous confirmation of nitro and carboxyl group positioning, as demonstrated for analogous compounds in Acta Crystallographica .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Scenario : Discrepancies in nitro group orientation (meta vs. para) between solution-state NMR and solid-state X-ray.
- Resolution : Perform variable-temperature NMR to assess conformational flexibility. If unresolved, use DFT calculations (B3LYP/6-311+G(d,p)) to model energy-minimized structures and compare with experimental data .
- Validation : Cross-reference with analogs like methyl 2-(methylamino)-3-nitropyridine-4-carboxylate, where crystallographic data confirmed substituent positions .
Q. What strategies optimize regioselectivity during nitration to avoid 5-nitro byproducts?
- Directed electrophilic substitution : Use electron-withdrawing groups (e.g., carboxyl) to deactivate the 5-position.
- Solvent effects : Polar aprotic solvents (DCM or AcOH) enhance nitronium ion (NO₂⁺) stability, favoring 3-nitration.
- Kinetic control : Short reaction times (≤2 hr) and low temperatures (0°C) minimize thermodynamic byproducts .
Q. How do reaction conditions influence carboxylation efficiency?
- Base selection : Lithium diisopropylamide (LDA) outperforms Grignard reagents in deprotonating the 2-position.
- CO₂ pressure : Higher pressures (3–5 atm) improve carboxylation yields (>80%).
- Workup : Acidic aqueous extraction (pH 2–3) isolates the carboxylic acid while removing unreacted intermediates .
Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?
Q. How are contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) addressed?
Q. What protocols validate the compound’s stability under biological assay conditions?
Q. How can synthetic byproducts be repurposed for derivative synthesis?
Example: 5-nitro byproducts (if formed) can undergo catalytic hydrogenation (H₂/Pd-C) to 5-aminopyridine derivatives, which serve as precursors for Schiff base ligands in coordination chemistry .
Data Contradiction & Validation
Q. What frameworks ensure reliability when spectral data conflicts with theoretical predictions?
Q. How are batch-to-batch variability issues systematically addressed?
- Quality-by-Design (QbD) : Use DoE (Design of Experiments) to map critical process parameters (CPPs) like temperature and reagent ratios.
- PAT (Process Analytical Technology) : In-line FTIR monitors nitration progress in real time .
Application-Driven Research
Q. What methodologies evaluate its potential as a kinase inhibitor scaffold?
Q. How is the compound’s photostability assessed for optochemical applications?
- UV-Vis spectroscopy : Monitor absorbance changes under UV light (λ = 365 nm) over 6 hr.
- EPR spectroscopy : Detect radical formation during photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
